5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene
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Overview
Description
5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-hexylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene typically involves the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Thiophene ring functionalization: The thiophene ring can be functionalized through various methods, such as Friedel-Crafts acylation, to introduce the 4-hexylbenzoyl group.
Coupling reactions: The final step involves coupling the functionalized thiophene with the 1,3-dioxolane derivative under suitable conditions, often using a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 4-hexylbenzoyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene has several scientific research applications:
Organic Electronics: Due to its conjugated structure, it can be used in the development of organic semiconductors and photovoltaic materials.
Materials Science: It can be incorporated into polymers to enhance their electronic properties.
Chemical Sensors: Its unique structure allows it to be used in the design of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene involves its interaction with molecular targets through its functional groups. The thiophene ring can participate in π-π interactions, while the 1,3-dioxolane and 4-hexylbenzoyl groups can engage in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s electronic properties and its behavior in various applications.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Similar structure but lacks the hexyl group, which may affect its solubility and electronic properties.
5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene: Contains a methyl group instead of a hexyl group, leading to different physical and chemical properties.
Uniqueness
5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene is unique due to the presence of the hexyl group, which enhances its solubility in organic solvents and may improve its performance in electronic applications compared to its analogs.
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-hexylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3S/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(21)17-11-12-18(24-17)20-22-13-14-23-20/h7-12,20H,2-6,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSXBNOKNPINNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641953 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-hexylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-57-9 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-hexylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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